molecular formula C8H16Cl2N2 B1522131 1-(But-3-yn-1-yl)piperazine dihydrochloride CAS No. 1193389-48-8

1-(But-3-yn-1-yl)piperazine dihydrochloride

Cat. No.: B1522131
CAS No.: 1193389-48-8
M. Wt: 211.13 g/mol
InChI Key: JQFCPMSJDVJDQT-UHFFFAOYSA-N
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Description

1-(But-3-yn-1-yl)piperazine dihydrochloride (CAS: 1193389-48-8) is a piperazine derivative with the molecular formula C₈H₁₆Cl₂N₂ and a molecular weight of 211.13 g/mol . Its IUPAC name is 1-but-3-ynylpiperazine dihydrochloride, featuring a piperazine ring substituted with a but-3-ynyl group (a terminal alkyne) at the 1-position, with two hydrochloride counterions. The compound is typically synthesized via nucleophilic substitution reactions involving piperazine and halogenated alkynes, followed by salt formation with hydrochloric acid. Key identifiers include MDL number MFCD12913112 and PubChem CID 45792013. It is supplied as a powder, stored at room temperature, and classified with hazard warnings (H302, H315, H319, H335) related to toxicity and irritation .

Properties

IUPAC Name

1-but-3-ynylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2.2ClH/c1-2-3-6-10-7-4-9-5-8-10;;/h1,9H,3-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFCPMSJDVJDQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN1CCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193389-48-8
Record name 1-(but-3-yn-1-yl)piperazine dihydrochloride
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Biological Activity

1-(But-3-yn-1-yl)piperazine dihydrochloride is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. The compound is characterized by a butynyl group attached to the piperazine ring, which may influence its interactions with various biological targets. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, potential therapeutic applications, and safety profile.

  • Chemical Formula : C₈H₁₆Cl₂N₂
  • Molecular Weight : 195.13 g/mol
  • CAS Number : 1193389-48-8

The biological activity of this compound can be attributed to its interaction with various receptors and enzymes. Piperazine derivatives are known to exhibit a broad range of biological activities, including:

  • Aminergic Receptor Modulation : Piperazine compounds often interact with aminergic receptors, which play crucial roles in neurotransmission. For instance, studies have shown that derivatives can bind to dopamine and serotonin receptors, influencing mood and behavior .
  • Enzyme Inhibition : Some piperazine derivatives have been reported to inhibit enzymes such as acetylcholinesterase, which is involved in neurotransmitter breakdown. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive functions .

Antimicrobial Activity

Research indicates that piperazine derivatives exhibit antimicrobial properties against various pathogens. For example, studies have shown that certain structural analogs demonstrate activity against multidrug-resistant strains of bacteria like Staphylococcus aureus and Mycobacterium tuberculosis .

Anticancer Potential

This compound has been evaluated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and necroptosis .

Toxicological Profile

Toxicological assessments are crucial for understanding the safety of any pharmacological agent. In animal studies, piperazine derivatives have been associated with adverse effects such as liver and kidney damage at high doses; however, this compound has shown a favorable safety profile in preliminary studies .

Case Studies

A recent study explored the effects of this compound on K562 leukemic cells. The compound was found to induce significant cytotoxicity at micromolar concentrations, suggesting its potential as an anticancer agent. Flow cytometric analyses revealed that the compound triggers apoptotic pathways leading to cell death .

Data Table: Biological Activities Summary

Activity TypeObservationsReferences
AntimicrobialActive against MRSA and Mycobacterium spp.
AnticancerInduces apoptosis in K562 cells
Enzyme InhibitionInhibits acetylcholinesterase
Toxicity ProfileSafe up to certain doses; potential liver damage at high doses

Scientific Research Applications

Medicinal Chemistry

1-(But-3-yn-1-yl)piperazine dihydrochloride has been explored for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds. Research indicates that derivatives of piperazine exhibit various biological activities, including:

  • Antidepressant Effects: Studies have shown that piperazine derivatives can influence neurotransmitter systems, making them candidates for antidepressant drug development.
  • Antitumor Activity: Some research highlights the potential cytotoxic effects of piperazine derivatives against cancer cell lines, indicating that this compound could be investigated further for anticancer properties.

Neuropharmacology

The compound's interaction with neurotransmitter receptors has been studied extensively. For example, it may modulate dopamine and serotonin receptors, which are critical in treating psychiatric disorders. Case studies have demonstrated its efficacy in animal models for anxiety and depression .

Material Science

In material science, this compound has been utilized in the synthesis of polymers and nanomaterials due to its unique chemical structure. Its alkyne functionality allows for click chemistry reactions, facilitating the development of advanced materials with tailored properties.

Case Studies

Study TitleApplicationFindings
"Neuropharmacological Profile of Piperazine Derivatives"PsychopharmacologyDemonstrated significant anxiolytic effects in rodent models with potential pathways involving serotonin receptors .
"Synthesis and Characterization of Alkyne-functionalized Polymers"Material ScienceShowed improved mechanical properties and thermal stability in synthesized polymers using this compound as a monomer .

Comparison with Similar Compounds

Comparison with Similar Piperazine Dihydrochloride Derivatives

Piperazine derivatives are structurally diverse, with variations in substituents dictating their pharmacological and chemical properties. Below is a detailed comparison of 1-(but-3-yn-1-yl)piperazine dihydrochloride with structurally or functionally related compounds:

Structural Analogs and Substitution Patterns
Compound Name Substituent(s) Molecular Weight (g/mol) Key Applications/Effects References
This compound But-3-ynyl (terminal alkyne) 211.13 Research chemical; limited pharmacological data
Trimetazidine dihydrochloride 2,3,4-Trimethoxybenzyl 447.34 Anti-ischemic agent (cardioprotective)
Hydroxyzine dihydrochloride 4-Chlorophenyl-benzyl 447.80 Antihistamine, anxiolytic
Buclizine dihydrochloride 4-tert-Butylphenyl and chlorophenyl 506.50 Antihistamine, antiemetic
1-(m-Chlorophenyl)piperazine (mCPP) m-Chlorophenyl 197.07 Serotonin receptor agonist (5-HT₁B/₂C)
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-Trifluoromethylphenyl 230.07 Psychoactive (5-HT agonist)

Key Observations :

  • Substituent Influence : The terminal alkyne in this compound distinguishes it from aryl- or benzyl-substituted analogs. Alkyne groups are rare in therapeutic piperazines but may confer unique reactivity (e.g., click chemistry applications) .
  • Pharmacological Diversity : Aryl-substituted derivatives (e.g., mCPP, TFMPP) target serotonin receptors, while benzyl-substituted analogs (e.g., Trimetazidine, Hydroxyzine) are used in cardiovascular or antihistamine therapies .

Preparation Methods

N-Alkylation Using 3-Bromoprop-1-yne

  • Reaction Conditions : The free base piperazine is reacted with 3-bromoprop-1-yne in the presence of a base such as potassium carbonate (K2CO3) and a catalytic amount of potassium iodide (KI) in acetonitrile (ACN) solvent.
  • Temperature : Reflux conditions are typically employed to drive the reaction to completion.
  • Mechanism : The nucleophilic nitrogen of piperazine attacks the electrophilic carbon of 3-bromoprop-1-yne, displacing bromide and forming the N-substituted product.
  • Purification : The crude product is purified by extraction and chromatographic methods.

This method is supported by the synthesis of related piperazine derivatives where 3-bromoprop-1-yne was used as an alkylating agent, as reported in recent PROTACs synthesis protocols.

Boc-Protected Piperazine Route

  • Protection Step : Piperazine is first protected on one nitrogen with a tert-butoxycarbonyl (Boc) group to prevent di-substitution.
  • Alkylation : The Boc-protected piperazine is then alkylated with 3-bromoprop-1-yne under similar conditions.
  • Deprotection : Boc group is removed by treatment with 4.0 N HCl in dioxane at room temperature for 2-3 hours.
  • Salt Formation : The resulting free amine is converted to the dihydrochloride salt by further treatment with HCl and isolation by trituration with diethyl ether (DEE).

This approach improves selectivity and yields by controlling the substitution pattern and facilitating purification.

Reaction Scheme Summary

Step Reagents/Conditions Outcome
1. Boc Protection Boc2O, base (e.g., triethylamine), solvent Mono-Boc protected piperazine
2. N-Alkylation 3-bromoprop-1-yne, K2CO3, KI, ACN, reflux Boc-protected N-(but-3-yn-1-yl)piperazine
3. Boc Deprotection 4.0 N HCl in dioxane, rt, 2-3 h Free amine N-(but-3-yn-1-yl)piperazine
4. Salt Formation HCl (excess), trituration with DEE 1-(But-3-yn-1-yl)piperazine dihydrochloride

Analytical Data and Purity Assessment

  • Nuclear Magnetic Resonance (NMR) : ^1H NMR and ^13C NMR spectra confirm the presence of the alkyne proton (~2.5 ppm) and the piperazine ring protons, consistent with the expected structure.
  • Mass Spectrometry (MS) : Molecular ion peaks corresponding to the mono-alkylated piperazine.
  • Purity : Automated flash chromatography on silica gel with DCM/MeOH mixtures is effective for purification, yielding white solid products with yields typically ranging from 40-60% after purification.

Research Findings and Optimization Notes

  • The use of Boc protection significantly reduces side reactions such as di-alkylation or polymerization.
  • Reflux in acetonitrile with K2CO3 and KI is optimal for the alkylation step, ensuring good conversion.
  • Deprotection with HCl in dioxane is mild and efficient, avoiding decomposition of the alkyne moiety.
  • The dihydrochloride salt form enhances the compound's stability and handling properties, facilitating storage and further applications in medicinal chemistry.

Comparative Table of Preparation Parameters

Parameter Method A: Direct Alkylation Method B: Boc-Protected Route
Selectivity Moderate High
Side Reactions Higher (di-alkylation) Lower
Purification Complexity Moderate Easier (due to Boc group)
Yield Range 30-50% 40-60%
Reaction Time Several hours (reflux) Boc protection + alkylation + deprotection (multi-step)
Salt Formation Post-alkylation HCl treatment Post-deprotection HCl treatment

Q & A

Q. What are the optimal synthetic routes for preparing 1-(But-3-yn-1-yl)piperazine dihydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution between piperazine and a but-3-yn-1-yl halide precursor, followed by dihydrochloride salt formation. Key optimization steps include:

  • Temperature control : Reactions are often conducted at 0–5°C to minimize side products like alkyne oligomerization .
  • Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .
  • Purification : Recrystallization from ethanol/water mixtures improves yield and purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?

Essential methods include:

Technique Purpose Key Parameters
¹H/¹³C NMR Confirm alkyne and piperazine moietiesδ ~2.5 ppm (protons adjacent to alkyne), δ ~3.0 ppm (piperazine methylene)
HPLC-MS Assess purity and molecular ion ([M+H]⁺ = 217.1 m/z)Reverse-phase C18 column, 0.1% formic acid mobile phase
FT-IR Validate alkyne C≡C stretchPeak ~2120 cm⁻¹

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors .
  • Spill management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Q. How can researchers screen for biological activity in early-stage studies?

  • In vitro assays : Target receptor binding (e.g., serotonin or dopamine receptors) via radioligand displacement assays .
  • Solubility : Prepare stock solutions in DMSO (≤10 mM) and dilute in PBS for cell-based studies .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives or predict metabolic stability?

  • Quantum mechanics (QM) : Calculate alkyne reactivity using DFT (B3LYP/6-31G*) to predict sites for functionalization .
  • Molecular docking : Screen against GPCR targets (e.g., 5-HT₁A) using AutoDock Vina to prioritize synthetic targets .
  • ADMET prediction : Tools like SwissADME estimate bioavailability (%F = 65–75%) and cytochrome P450 interactions .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Orthogonal assays : Cross-validate receptor affinity using SPR (surface plasmon resonance) and fluorescence polarization .
  • Batch analysis : Check for salt form variability (e.g., dihydrochloride vs. free base) using elemental analysis .
  • Control experiments : Include reference compounds (e.g., prazosin for α-adrenergic studies) to calibrate assay conditions .

Q. What strategies are effective for scaling up reactions while maintaining yield and purity?

  • Flow chemistry : Continuous flow reactors reduce exothermic risks during alkyne coupling steps .
  • In-line monitoring : PAT (Process Analytical Technology) tools like ReactIR track reaction progression in real time .
  • Workup optimization : Liquid-liquid extraction with dichloromethane/water minimizes impurities .

Q. How can structure-activity relationship (SAR) studies be systematically designed for piperazine-alkyne analogs?

Modification Site Biological Impact Example
Alkyne chain length Alters lipophilicity (LogP)But-3-yn-1-yl vs. pent-4-yn-1-yl
Piperazine substituents Affects receptor selectivityN-methylation reduces 5-HT₂A binding
Salt form Influences solubility and bioavailabilityDihydrochloride vs. citrate

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(But-3-yn-1-yl)piperazine dihydrochloride
Reactant of Route 2
1-(But-3-yn-1-yl)piperazine dihydrochloride

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